molecular formula C28H47NO6 B11827862 Ethyl N-((3alpha,7alpha,12alpha)-3,7,12-trihydroxy-24-oxocholan-24-yl)aminoacetate CAS No. 94006-05-0

Ethyl N-((3alpha,7alpha,12alpha)-3,7,12-trihydroxy-24-oxocholan-24-yl)aminoacetate

Cat. No.: B11827862
CAS No.: 94006-05-0
M. Wt: 493.7 g/mol
InChI Key: IUMZSPQFQUFAHS-CWDNZPLVSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of glycocholic acid ethyl ester typically involves the esterification of glycocholic acid. One common method is the reaction of glycocholic acid with ethanol in the presence of an acid catalyst, such as sulfuric acid, to form the ethyl ester . The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of glycocholic acid ethyl ester follows similar principles but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain optimal reaction conditions. The product is then purified through crystallization or chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Glycocholic acid ethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Hydrolysis: Glycocholic acid and ethanol.

    Oxidation: Corresponding ketones or aldehydes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

Glycocholic acid ethyl ester exerts its effects primarily through its interaction with bile acid receptors and transporters in the gastrointestinal tract. It acts as a detergent to solubilize fats for absorption. The compound binds to bile acid receptors, activating transcriptional networks that regulate the expression of genes involved in lipid metabolism and transport . This enhances the absorption of lipids and lipid-soluble vitamins in the intestine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Glycocholic acid ethyl ester is unique due to its specific conjugation with glycine and its ability to form stable micelles, enhancing the solubility and absorption of hydrophobic compounds. This makes it particularly useful in drug delivery systems and pharmaceutical formulations .

Properties

CAS No.

94006-05-0

Molecular Formula

C28H47NO6

Molecular Weight

493.7 g/mol

IUPAC Name

ethyl 2-[[(4R)-4-[(3R,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate

InChI

InChI=1S/C28H47NO6/c1-5-35-25(34)15-29-24(33)9-6-16(2)19-7-8-20-26-21(14-23(32)28(19,20)4)27(3)11-10-18(30)12-17(27)13-22(26)31/h16-23,26,30-32H,5-15H2,1-4H3,(H,29,33)/t16-,17?,18-,19-,20+,21+,22-,23+,26+,27+,28-/m1/s1

InChI Key

IUMZSPQFQUFAHS-CWDNZPLVSA-N

Isomeric SMILES

CCOC(=O)CNC(=O)CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](CC4[C@@]3(CC[C@H](C4)O)C)O)O)C

Canonical SMILES

CCOC(=O)CNC(=O)CCC(C)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C

Origin of Product

United States

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